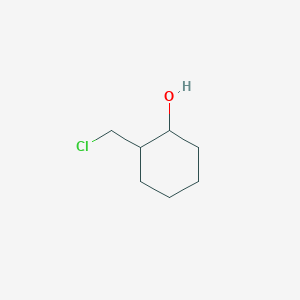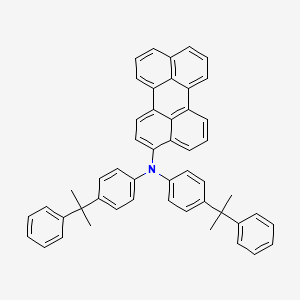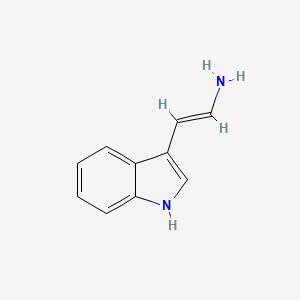
3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- is a chemical compound with the molecular formula C4H8N2O4S It is known for its unique structure, which includes an oxazolidine ring fused with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- typically involves the reaction of methylamine with an appropriate oxazolidine derivative. One common method includes the reaction of methylamine with 2-oxooxazolidine-3-sulfonic acid methylamide under controlled conditions . The reaction is usually carried out in a polar solvent, such as methanol, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and economically viable processes. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: DMSO as both an oxidant and solvent, often with microwave assistance.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar solvents.
Major Products Formed
Oxidation: N-sulfonyl-2-aryloxoacetamides.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-oxo-1,3-oxazolidine-3-sulfonamide
- 2-oxooxazolidine-3-sulfonic acid methylamide
- N-methyl-2-oxooxazolidine-3-sulfonamide
Uniqueness
3-Oxazolidinesulfonamide, N-methyl-2-oxo-N-phenyl- stands out due to its unique combination of an oxazolidine ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
116943-68-1 |
|---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-methyl-2-oxo-N-phenyl-1,3-oxazolidine-3-sulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-11(9-5-3-2-4-6-9)17(14,15)12-7-8-16-10(12)13/h2-6H,7-8H2,1H3 |
InChI Key |
KWKMEICIKYGAFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)N2CCOC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)





![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
